molecular formula C7H14N4 B2645768 5-[(Dimethylamino)methyl]-2-methylpyrazol-3-amine CAS No. 1174305-94-2

5-[(Dimethylamino)methyl]-2-methylpyrazol-3-amine

Cat. No.: B2645768
CAS No.: 1174305-94-2
M. Wt: 154.217
InChI Key: NSPYWSNPROLRSK-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-2-methylpyrazol-3-amine is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a synthetic precursor for developing novel therapeutic agents. The aminopyrazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities . This compound features a pyrazole ring substituted with a free amino group (NH2) at the 3-position and a dimethylaminomethyl group at the 5-position. The free amino group acts as a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets, while the basic dimethylamino group can enhance solubility and provide a handle for further chemical modification . Researchers utilize 5-aminopyrazole derivatives primarily as key intermediates in constructing complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]pyrazines . These polycyclic structures are often designed to mimic purine bases, allowing them to interact with a variety of enzymes and receptors . In medicinal chemistry programs, this scaffold has been investigated for its potential in developing inhibitors of various kinases (including p38MAPK and cyclin-dependent kinases), reverse transcriptase, and tubulin polymerization, showing promise in anticancer and anti-inflammatory research . Furthermore, 3-aminopyrazole derivatives have demonstrated notable anti-infective properties, including activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

5-[(dimethylamino)methyl]-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-10(2)5-6-4-7(8)11(3)9-6/h4H,5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPYWSNPROLRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)methyl]-2-methylpyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazole with formaldehyde and dimethylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles can be applied to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methyl]-2-methylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

5-[(Dimethylamino)methyl]-2-methylpyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-2-methylpyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or modulate the activity of specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Effects

The substituent positions and functional groups on the pyrazole ring significantly alter electronic and steric properties:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
5-[(Dimethylamino)methyl]-2-methylpyrazol-3-amine Methyl (2), Dimethylaminomethyl (5) Amine, tertiary amine 166.22
5-Amino-3-methyl-1-phenylpyrazole Phenyl (1), Methyl (3) Amine, aromatic 173.21
3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine 3,5-Dimethoxyphenyl (3) Amine, ether 235.27
2-[(5-Methylfuran-2-yl)methyl]pyrazol-3-amine Furanmethyl (2) Amine, heterocyclic 207.25
  • Steric Effects : The methyl group at position 2 creates steric hindrance, which may reduce reactivity at adjacent positions compared to unsubstituted pyrazoles.

Solubility and Physicochemical Properties

  • Dimethylaminomethyl Group: Enhances water solubility in acidic conditions via protonation of the tertiary amine .
  • Phenyl Substituents (e.g., 5-Amino-3-methyl-1-phenylpyrazole ): Increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Research Findings and Data Tables

Table 2: Solubility and Stability Trends

Compound Solubility in Water (pH 7) Acidic Solubility (pH 2) Stability Notes
This compound Low High (protonated amine) Sensitive to oxidation
5-Amino-3-methyl-1-phenylpyrazole Very low Moderate Stable at room temperature
2-[(5-Methylfuran-2-yl)methyl]pyrazol-3-amine Moderate Low Photodegradable

Biological Activity

5-[(Dimethylamino)methyl]-2-methylpyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole compounds are known for their wide range of biological activities, including antimicrobial , anti-inflammatory , anticonvulsant , anticancer , and antiviral effects. The structural diversity of pyrazoles allows for modifications that can enhance their pharmacological profiles. The specific compound this compound is a notable example due to its promising bioactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways involved in disease processes:

  • Inhibition of Tubulin Polymerization : This compound has been identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity, as it disrupts mitotic processes in cancer cells .
  • Anti-inflammatory Effects : The compound has shown significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This broad-spectrum activity is essential for developing new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including this compound:

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of tubulin polymerization
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialBroad-spectrum activity against pathogens
AntioxidantReduces oxidative stress

Study on Anticancer Activity

In a study focusing on the anticancer properties, this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was tested using the MTT assay, revealing an IC50 value indicative of potent activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Anti-inflammatory Research

Another research highlighted the compound's capability to inhibit the release of TNF-α in LPS-induced models. The results showed that modifications to the pyrazole structure could enhance anti-inflammatory properties, making it a candidate for further development in treating autoimmune diseases .

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Structure-Activity Relationship (SAR) : Investigating how different substituents affect biological activity can lead to more effective derivatives.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.
  • Combination Therapies : Exploring synergistic effects with existing treatments, particularly in cancer therapy where combination regimens are common.

Q & A

Basic: What are the optimal synthetic routes for 5-[(Dimethylamino)methyl]-2-methylpyrazol-3-amine, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis of pyrazole derivatives like this compound typically involves multi-step alkylation or condensation reactions. For example:

  • Step 1: Reacting a pyrazole precursor (e.g., 2-methylpyrazol-3-amine) with a dimethylamino-methylating agent (e.g., dimethylaminomethyl chloride) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours .
  • Step 2: Purification via column chromatography or recrystallization to isolate the product.

Optimization Strategies:

  • Solvent Selection: DMF or DMSO enhances nucleophilic substitution efficiency.
  • Temperature Control: Elevated temperatures (80–100°C) accelerate reaction kinetics but must avoid decomposition.
  • Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reagent solubility in biphasic systems .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR: Assigns proton and carbon environments. For example, the dimethylamino group (–N(CH₃)₂) shows a singlet at δ ~2.2 ppm in ¹H NMR, while the pyrazole ring protons appear as distinct multiplets .
  • X-ray Crystallography: Resolves bond lengths and angles, critical for confirming stereochemistry (e.g., pyrazole ring planarity) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]⁺ peak for C₈H₁₅N₄⁺) .

Data Cross-Validation: Combine FT-IR (to confirm N–H stretches at ~3300 cm⁻¹) and elemental analysis (C, H, N percentages) to ensure purity .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activities of this compound?

Answer:
Contradictions often arise from variations in assay conditions or off-target effects. Methodological approaches include:

  • Dose-Response Studies: Test a wide concentration range (nM to mM) to identify biphasic effects or toxicity thresholds .
  • Orthogonal Assays: Combine enzymatic inhibition assays (e.g., kinase activity) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement from cytotoxic effects .
  • Binding Affinity Measurements: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with suspected targets (e.g., kinases) .

Example Workflow:

Validate purity via HPLC (>95%).

Screen across multiple cell lines (cancer vs. normal).

Correlate in vitro binding data (SPR) with cellular responses (e.g., apoptosis markers) .

Advanced: What computational strategies are recommended for predicting the environmental fate and degradation pathways of this compound?

Answer:
Computational tools can predict environmental persistence and transformation products:

  • QSAR Models: Estimate biodegradability (e.g., BIOWIN) or toxicity (e.g., ECOSAR) based on substituents (e.g., dimethylamino group) .
  • Molecular Dynamics (MD) Simulations: Model interactions with environmental matrices (e.g., soil organic matter) to assess adsorption potential .
  • Density Functional Theory (DFT): Calculate bond dissociation energies to predict hydrolysis or photolysis pathways (e.g., cleavage of the C–N bond in dimethylamino groups) .

Experimental Validation:

  • Conduct OECD 301F biodegradation tests in aerobic sludge.
  • Use LC-MS/MS to identify degradation byproducts (e.g., demethylated derivatives) .

Advanced: How can molecular docking studies be applied to understand the binding mechanisms of this compound with biological targets?

Answer:
Workflow for Docking Studies:

Target Selection: Prioritize receptors with structural homology to known pyrazole targets (e.g., kinase ATP-binding pockets) .

Ligand Preparation: Optimize the compound’s 3D structure (e.g., protonation states at physiological pH) using tools like OpenBabel.

Docking Simulations: Use AutoDock Vina or Schrödinger Glide to predict binding poses and scores. Focus on hydrogen bonds (e.g., pyrazole NH with kinase catalytic lysine) and hydrophobic interactions (methyl groups) .

Validation: Compare docking results with mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Case Study:
In a study on triazole derivatives, docking revealed that the dimethylamino group enhances solubility while the pyrazole ring anchors the compound in hydrophobic pockets .

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